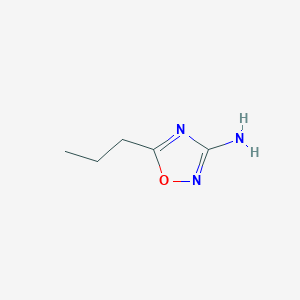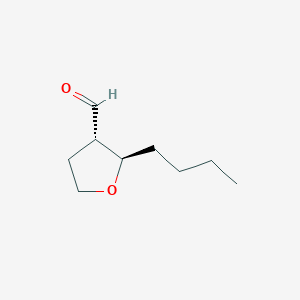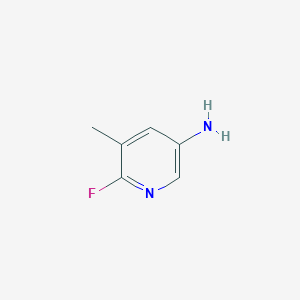
(2-Isopropylpyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Isopropylpyridin-3-yl)methanol, also known as IPM, is an organic compound that belongs to the family of pyridine derivatives. It is a colorless liquid with a pungent odor and is used in various scientific research applications. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied extensively.
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Pyrrolo[2,3-c]pyridin-3-ols : The reaction of aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents produces 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols, which are unstable alcohols O-acylated to yield corresponding acetates in good yields. This demonstrates the compound's role in synthesizing complex heterocyclic structures (Kobayashi et al., 2011).
- Nickel Complex Catalysis : The synthesis of nickel complexes with bidentate N,O-type ligands, using derivatives of pyridin-yl methanol, shows significant catalytic activity in the oligomerization of ethylene. This illustrates the compound's potential in catalysis (Kermagoret & Braunstein, 2008).
- Biomimetic Chelating Ligands : The preparation of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through a multi-step process highlights its potential as a precursor for biomimetic chelating ligands, indicating applications in mimicking biological processes (Gaynor et al., 2023).
Material Science and Catalysis
- Metal Complex Synthesis : Research into the synthesis of metal complexes with pyridine hemiacetals showcases the ability to create structures with specific coordination compounds, indicating uses in materials science and catalysis (Bourosh et al., 2018).
- Selective Detection of Methanol : The development of a Y2O3 multishelled hollow structure for selective methanol detection with ultrasensitive limits showcases the compound's application in environmental monitoring and food safety (Zheng et al., 2019).
特性
IUPAC Name |
(2-propan-2-ylpyridin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-8(6-11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWUXGVRLMGZRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC=N1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)


![[2-(Methylamino)pyridin-4-yl]methanol](/img/structure/B69229.png)
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B69230.png)


